1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3-chlorobenzyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the imidazole derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the imidazole derivative with carbon dioxide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and various substituted derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The 3-chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-imidazole-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid: The chlorine substituent is at a different position, potentially altering its chemical properties and interactions.
1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid: The carboxylic acid group is at a different position, which may influence its reactivity and applications.
Uniqueness
1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the specific positioning of the 3-chlorobenzyl group and the carboxylic acid group on the imidazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10Cl2N2O2 |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O2.ClH/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14;/h1-4,6-7H,5H2,(H,15,16);1H |
InChI Key |
XDGSYGLCKWXZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C(=O)O.Cl |
Origin of Product |
United States |
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